Arg-arg-pro-tyr-ile-leu
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Overview
Description
Neurotensin (8-13) is a tridecapeptide hormone fragment derived from the endogenous peptide hormone neurotensin. Neurotensin is known to transmit signals primarily via the G-protein-coupled receptor subtypes neurotensin receptor 1 and neurotensin receptor 2. Neurotensin receptor 1 is involved in the modulation of dopaminergic signal transduction, while neurotensin receptor 2 is linked to the mediation of antinociceptive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of neurotensin (8-13) involves solid-phase peptide synthesis techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process typically involves the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide, and deprotection steps using trifluoroacetic acid .
Industrial Production Methods
Industrial production of neurotensin (8-13) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using high-performance liquid chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Neurotensin (8-13) undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residue.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions include oxidized and reduced forms of neurotensin (8-13), as well as various analogs with substituted amino acid residues .
Scientific Research Applications
Neurotensin (8-13) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and receptor binding studies.
Medicine: Explored for its potential therapeutic applications in treating pain, schizophrenia, and Parkinson’s disease.
Industry: Utilized in the development of diagnostic and therapeutic agents, particularly in the field of nuclear medicine
Mechanism of Action
Neurotensin (8-13) exerts its effects by binding to neurotensin receptors, primarily neurotensin receptor 1 and neurotensin receptor 2. Upon binding, it activates G-protein-coupled receptor signaling pathways, leading to various physiological responses. In the central nervous system, it modulates dopaminergic pathways, influencing activities such as antinociception, hypothermia, and increased locomotor activity .
Comparison with Similar Compounds
Neurotensin (8-13) can be compared with other neuropeptides such as neuromedin N. Both peptides bind to neurotensin receptors, but neurotensin (8-13) has a higher affinity and selectivity for neurotensin receptor 1. This makes neurotensin (8-13) more effective in modulating dopaminergic signaling and producing antinociceptive effects .
Similar Compounds
Neuromedin N: Another neuropeptide that binds to neurotensin receptors but with lower affinity.
Neurotensin (1-13): The full-length neurotensin peptide, which has broader receptor binding but less selectivity
Properties
IUPAC Name |
2-[[2-[[2-[[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64N12O8/c1-5-22(4)30(34(55)48-28(36(57)58)19-21(2)3)49-32(53)27(20-23-12-14-24(51)15-13-23)47-33(54)29-11-8-18-50(29)35(56)26(10-7-17-45-38(42)43)46-31(52)25(39)9-6-16-44-37(40)41/h12-15,21-22,25-30,51H,5-11,16-20,39H2,1-4H3,(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H,57,58)(H4,40,41,44)(H4,42,43,45) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDBCHHEIKQPJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H64N12O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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